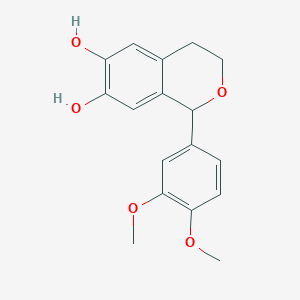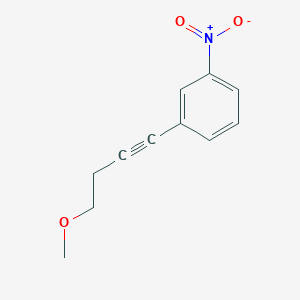
1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene is an organic compound characterized by the presence of a methoxy group, a butynyl group, and a nitrobenzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene typically involves the coupling of a methoxybutynyl group with a nitrobenzene derivative. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-methoxybut-1-yn-1-aldehyde or 4-methoxybut-1-yn-1-oic acid.
Reduction: Formation of 1-(4-methoxybut-1-yn-1-yl)-3-aminobenzene.
Substitution: Formation of 1-(4-methoxybut-1-yn-1-yl)-3-nitro-4-bromobenzene.
Aplicaciones Científicas De Investigación
1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The butynyl group may also contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Methoxy-4-(1-propyn-1-yl)benzene: Similar structure but lacks the nitro group, resulting in different chemical properties and reactivity.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains an ether linkage instead of a direct butynyl group, affecting its chemical behavior.
Uniqueness: 1-(4-Methoxybut-1-yn-1-yl)-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a methoxy and a nitro group on the benzene ring allows for diverse chemical transformations and interactions.
Propiedades
Número CAS |
923027-26-3 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-(4-methoxybut-1-ynyl)-3-nitrobenzene |
InChI |
InChI=1S/C11H11NO3/c1-15-8-3-2-5-10-6-4-7-11(9-10)12(13)14/h4,6-7,9H,3,8H2,1H3 |
Clave InChI |
WYPSQNVIXNZGAB-UHFFFAOYSA-N |
SMILES canónico |
COCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)

![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)
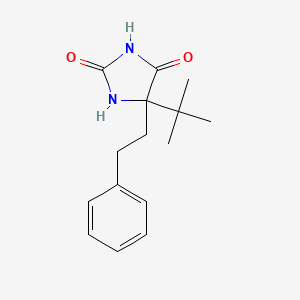
![Benzene, 1-[[2,2-bis(phenylthio)ethyl]sulfonyl]-4-methyl-](/img/structure/B14191929.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![N-(2,4-Dichlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14191938.png)

![2,2-Dimethyl-1-[2-(4-methylphenoxy)phenyl]propan-1-one](/img/structure/B14191963.png)
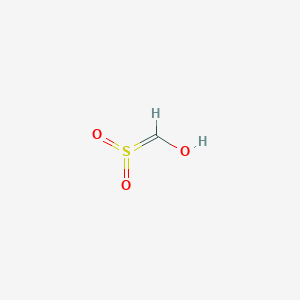
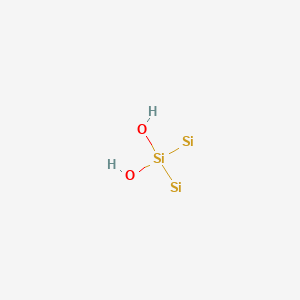
![9-[(4-Methoxyphenyl)methyl]-1,9-diazaspiro[4.5]decane](/img/structure/B14191983.png)

